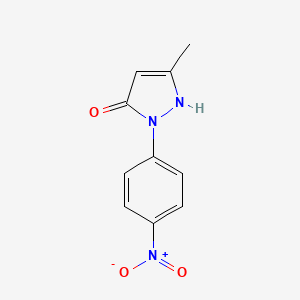

3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol

Übersicht

Beschreibung

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is an organic compound with the molecular formula C10H9N3O2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of a nitrophenyl group and a hydroxyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst and heating the reaction mixture to reflux.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The hydroxyl group on the pyrazole ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of 3-methyl-1-(4-aminophenyl)-1H-pyrazol-5-ol.

Substitution: Formation of alkylated or acylated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

This compound serves as a crucial intermediate in synthesizing several pharmaceuticals. It is particularly noted for its potential in developing drugs targeting inflammatory diseases and cancer. The presence of the nitrophenyl group enhances its biological activity, allowing for modifications that improve therapeutic efficacy .

Biological Activities

Research indicates that derivatives of pyrazole, including this compound, exhibit various biological activities such as:

- Anti-inflammatory

- Antioxidant

- Anticancer

- Antimicrobial

These properties stem from the compound's ability to interact with biological targets effectively, which is essential for drug design and development .

Agricultural Chemistry

Agrochemical Formulation

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is utilized in formulating agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices, contributing to crop protection while minimizing environmental impact .

Sustainable Practices

The development of agrochemicals based on this compound aligns with efforts to create more environmentally friendly pest control solutions. Research into its efficacy and safety profiles continues to support its application in modern agriculture .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods like chromatography and spectroscopy. These techniques are crucial for detecting and quantifying nitroaromatic compounds in environmental samples, aiding pollution monitoring efforts .

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its thermal and mechanical characteristics allow for applications in creating materials that require specific performance attributes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the compound's potential as a lead structure for new anticancer agents .

Case Study 2: Agrochemical Efficacy

Research focused on the application of this compound in agrochemicals revealed its effectiveness against specific pests while maintaining low toxicity to non-target species. This study supports its use in sustainable agriculture practices aimed at reducing chemical residues .

Case Study 3: Environmental Monitoring

An analytical study utilized this compound as a standard reference in chromatographic methods to assess environmental samples contaminated with nitroaromatic compounds. The findings contributed to improved methodologies for pollution monitoring .

Wirkmechanismus

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-methyl-1H-pyrazol-5-ol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

3-Methyl-1-(4-aminophenyl)-1H-pyrazol-5-ol: The amino group instead of the nitro group can lead to different pharmacological properties.

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: The additional methyl group can influence the compound’s steric and electronic properties.

Uniqueness: 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is unique due to the presence of both a nitrophenyl group and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a nitrophenyl group. This configuration is crucial for its biological activity, as the nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring facilitates hydrogen bonding with biological macromolecules.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit notable anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines:

- Lung Cancer : In vitro studies have shown significant inhibition of lung cancer cell lines, including A549, with compounds inducing apoptosis through activation of the p53 pathway and subsequent upregulation of p21 .

- Breast Cancer : The compound has been reported to inhibit the growth of MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

A summary of anticancer activity against selected cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via p53 pathway |

| MDA-MB-231 (Breast) | 15.0 | Cell cycle arrest and apoptosis |

| HepG2 (Liver) | 20.0 | Cytotoxic effects observed |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity through competitive inhibition or allosteric mechanisms.

- Cell Cycle Regulation : It has been shown to affect proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

- Radical Scavenging Activity : The compound displays good radical scavenging properties, which may contribute to its protective effects against oxidative stress in cells .

Anti-inflammatory Properties

Beyond its anticancer activity, this compound has been investigated for anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Lung Carcinoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in A549 xenograft models, supporting its use as an anticancer agent .

- Inflammation Model : In a murine model of inflammation induced by LPS, administration of the compound resulted in reduced microglial activation and decreased levels of inflammatory markers .

Eigenschaften

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUNZAYBJWRPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.